molecular formula C12H16F2O2 B7995515 2-(2-Butoxy-3,5-difluorophenyl)ethanol

2-(2-Butoxy-3,5-difluorophenyl)ethanol

Cat. No.: B7995515
M. Wt: 230.25 g/mol
InChI Key: NNPAMPKJRIFVSE-UHFFFAOYSA-N
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Description

2-(2-Butoxy-3,5-difluorophenyl)ethanol is a fluorinated aromatic alcohol characterized by a butoxy-substituted difluorophenyl ring and an ethanol chain. This structure combines lipophilicity from the butoxy group and electronic effects from fluorine atoms, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(2-butoxy-3,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-2-3-6-16-12-9(4-5-15)7-10(13)8-11(12)14/h7-8,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPAMPKJRIFVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 3,5-difluorophenethyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Butoxy-3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy or difluorophenethyl groups, leading to the formation of various derivatives. Common reagents include sodium hydride and alkyl halides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-(2-butoxy-3,5-difluorophenyl)ethanol may possess anticancer properties. For instance, studies involving iridium(III) complexes have shown promising cytotoxic effects against various cancer cell lines, suggesting that fluorinated phenolic compounds might enhance the efficacy of anticancer agents through improved selectivity and potency . The presence of difluoro substituents can influence the biological activity of these compounds by modulating their interaction with biological targets.

Mechanistic Insights
These compounds could also be utilized in drug design to target specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies reveal that modifications in the aromatic ring can lead to significant changes in biological activity, highlighting the importance of substituents like difluoro groups in enhancing selectivity and reducing toxicity against normal cells .

Materials Science Applications

OLED Materials
this compound has been identified as a potential component in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications. The incorporation of fluorinated groups can enhance the charge transport properties and stability of OLED devices .

Nano Materials
The compound's applications extend to nanotechnology, particularly in the development of mesoporous materials and metal alloys. Its ability to form stable complexes with metals allows it to be used as a precursor for synthesizing nanostructured materials with specific functionalities . This versatility is crucial for advancing technologies in catalysis and environmental remediation.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Iridium complexes derived from phenolic compounds showed enhanced cytotoxicity against cancer cells.
OLED Technology Demonstrated potential as a dopant in OLEDs, improving device performance.
Nanotechnology Effective in forming stable metal complexes for nanostructured materials.

Mechanism of Action

The mechanism of action of 2-(2-Butoxy-3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and difluorophenethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 2-(2-Butoxy-3,5-difluorophenyl)ethanol and five structurally related compounds:

Compound Name CAS Number Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Not provided Ethanol chain, butoxy, difluorophenyl Likely C₁₂H₁₆F₂O₂ ~230 (estimated) High lipophilicity; potential intermediate
(2-Butoxy-3,5-difluorophenyl)methanol Not provided Methanol chain, butoxy, difluorophenyl Likely C₁₁H₁₄F₂O₂ ~216 (estimated) Discontinued; similar reactivity
2-Amino-2-(3,5-difluorophenyl)ethanol 387827-37-4 Ethanol chain, amino, difluorophenyl C₈H₉F₂NO 189.16 Basic; pharmaceutical intermediate
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride 1956434-83-5 Amino, hydrochloride salt C₈H₁₀ClF₂NO 225.63 Enhanced solubility; chiral synthesis
(2-Butoxy-3,5-difluorophenyl)(methyl)sulfane 1443351-08-3 Sulfur ether, methyl, difluorophenyl C₁₁H₁₄F₂OS 232.29 Lower polarity; stability studies
2-(6-Methylpyridin-2-yloxy)ethanol 104472-97-1 Pyridinyl ether, ethanol C₈H₁₁NO₂ 153.18 Ligand in coordination chemistry

Key Comparative Analysis

Functional Group Impact: Ethanol vs. Methanol Chain: The ethanol chain in the target compound may confer higher boiling points and stronger hydrogen-bonding capacity compared to its methanol analog, influencing solubility and reactivity. Amino Substitution: 2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 387827-37-4) exhibits basicity due to the amino group, enabling participation in acid-base reactions and nucleophilic substitutions, unlike the non-amino target compound. Its hydrochloride salt (CAS 1956434-83-5) further enhances water solubility, critical for drug formulation. Sulfur vs. Oxygen Ether: Replacing oxygen with sulfur in (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane reduces polarity and may alter metabolic stability or oxidation resistance.

Electronic Effects: Fluorine atoms on the phenyl ring enhance electron-withdrawing effects, stabilizing negative charges in intermediates. This is shared across all difluorophenyl-containing compounds but absent in pyridinyl analogs like 2-(6-Methylpyridin-2-yloxy)ethanol.

Similarly, (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane is temporarily out of stock, highlighting supply-chain variability.

Applications: Amino derivatives (e.g., CAS 387827-37-4) are prioritized in chiral drug synthesis due to their stereochemical versatility, while sulfur-containing analogs may serve in materials science. The target compound’s butoxy group likely enhances membrane permeability, favoring its use in agrochemicals.

Research Findings and Gaps

  • Physicochemical Data : Critical properties (e.g., boiling point, logP) for the target compound are absent in the evidence, necessitating experimental validation.
  • Biological Activity: Amino-substituted analogs show promise in medicinal chemistry, but the target compound’s bioactivity remains unexplored.

Biological Activity

2-(2-Butoxy-3,5-difluorophenyl)ethanol is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is a substituted phenolic compound characterized by the presence of a butoxy group and difluorophenyl moiety. Its chemical structure allows it to interact with various biological systems, potentially affecting metabolic pathways and cellular functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicological Effects :
    • Studies indicate that exposure to related compounds, such as 2-butoxyethanol, can cause hemolysis and damage to red blood cells. This is primarily due to the release of hemoglobin and subsequent renal effects .
    • Chronic exposure may lead to reproductive toxicity and developmental issues in animal models, although direct evidence for this compound remains limited .
  • Metabolic Pathways :
    • The compound is metabolized similarly to other glycol ethers, leading to the formation of 2-butoxyacetic acid (BAA), which has been implicated in various toxicological effects .
    • Research indicates that BAA can cause significant hematological changes in sensitive species such as rats and mice .
  • Potential Therapeutic Applications :
    • While primarily studied for its toxicological implications, there is potential for derivatives of this compound in therapeutic applications due to their interactions with metabolic enzymes .

Case Study 1: Hemolytic Effects

A study on the effects of 2-butoxyethanol demonstrated that high levels could lead to significant hemolysis in animal models. This study established a NOAEL (No Observed Adverse Effect Level) of 24.6 ppm for hemolytic effects in rats .

Case Study 2: Reproductive Toxicity

In reproductive studies involving related compounds, adverse effects were noted only at doses that were severely toxic to adult animals. This suggests a threshold effect where lower doses may not exhibit significant reproductive toxicity .

Data Tables

Study Subject Findings Reference
Toxicological AssessmentRatsHemolysis observed at high doses; NOAEL set at 24.6 ppm
Reproductive StudyMiceAdverse effects at high doses; no teratogenicity observed
Metabolism StudyHumans & AnimalsSimilar metabolic pathways leading to BAA formation

Research Findings

Recent findings emphasize the need for further investigation into the biological activity of this compound:

  • In vitro Studies : Investigations into enzyme inhibition suggest that compounds with similar structures can modulate drug metabolism significantly, impacting therapeutic efficacy .
  • Comparative Toxicology : The varying sensitivity among species highlights the importance of species selection in toxicological studies related to this compound .

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